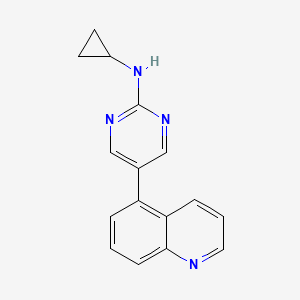

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine” is a compound that belongs to the class of pyrimidinamines . Pyrimidinamines are known for their excellent biological activity and are considered promising compounds in various fields . They act as mitochondrial complex I electron transport inhibitors (MET I) .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyclopropylamine . For instance, cyclopropylamine has been used in the synthesis of N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrimidine ring fused with a quinoline ring. Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine has been studied extensively in recent years due to its potential applications in various scientific fields. This molecule has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been used in the synthesis of other compounds, such as benzodiazepines, which have been used in the treatment of anxiety and insomnia. This compound has also been studied for its potential applications in the field of drug delivery, as it has been found to be a promising carrier for drug molecules.

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit plk4 , a serine/threonine protein kinase that is a master regulator of centriole duplication . Overexpression of PLK4 has been detected in a variety of cancers, making it a potential anticancer target .

Mode of Action

Similar compounds have been reported to exhibit high inhibitory activity against their targets . For instance, certain pyrimidin-2-amine derivatives have shown high PLK4 inhibitory activity .

Biochemical Pathways

Inhibition of plk4 can disrupt centriole duplication, which is significant for maintaining genome integrity . This disruption can potentially lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

Similar compounds have demonstrated good plasma stability and liver microsomal stability . These properties suggest that such compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which could impact their bioavailability .

Result of Action

Similar compounds have shown excellent antiproliferative activity against cancer cells . This suggests that N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine may also exhibit antiproliferative effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine is a relatively easy molecule to synthesize in the laboratory, making it an ideal molecule for use in laboratory experiments. It is also non-toxic, making it safe for use in laboratory experiments. However, it should be noted that this compound is a relatively unstable molecule, and can easily decompose under certain conditions. Therefore, it is important to ensure that the conditions used for its synthesis and storage are carefully controlled.

Zukünftige Richtungen

There are a number of potential future directions for N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine research. These include further research into its potential applications in the field of drug delivery, as well as its potential use as a scaffold for the synthesis of other compounds. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, further research into its mechanism of action could lead to a better understanding of its effects on the body, and could lead to the development of more effective treatments.

Synthesemethoden

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine can be synthesized through a number of methods. One of the most common methods is the condensation reaction between cyclopropyl amine and quinolin-5-yl pyrimidine. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and produces a mixture of this compound and N-cyclopropyl-4-(quinolin-5-yl)pyrimidin-2-amine. The desired compound can then be isolated by column chromatography. Other methods of synthesis include the use of the Ugi reaction, the Biginelli reaction, and the Knoevenagel condensation.

Eigenschaften

IUPAC Name |

N-cyclopropyl-5-quinolin-5-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-3-13(14-4-2-8-17-15(14)5-1)11-9-18-16(19-10-11)20-12-6-7-12/h1-5,8-10,12H,6-7H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOGNFWHICYPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)C3=C4C=CC=NC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457688.png)

![2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457712.png)

![N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457719.png)

![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}pyridine](/img/structure/B6457724.png)

![6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6457728.png)

![2,4,5-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457734.png)

![9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6457738.png)

![2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457750.png)

![4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457757.png)

![4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457777.png)

![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)

![3-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457794.png)